2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S2/c18-13-4-2-1-3-10(13)11-7-14(23)21-16(12(11)8-19)26-9-15(24)22-17-20-5-6-25-17/h1-6,11H,7,9H2,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJFBCSISKQZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of a cyano group , fluorophenyl moiety , and thiazole ring are noteworthy as they are often linked to enhanced pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds containing the thiazole moiety exhibit significant anticancer activities. The thiazole derivatives have shown potential in inhibiting various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines. For instance, derivatives similar to thiazole have demonstrated cytotoxic effects on breast cancer cells (MCF-7) and other tumor types .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound's ability to interfere with DNA synthesis and repair mechanisms has been highlighted as a critical factor in its anticancer efficacy .
-
Case Studies :
- A study involving a series of thiazole-based compounds showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
- Another research effort focused on the synthesis of related compounds noted their promising activity against various cancer cell lines, suggesting that modifications in the molecular structure could enhance biological effects .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- DNA Intercalation : Similar thiazole derivatives have been shown to act as groove binders for DNA intercalators, disrupting normal DNA function and leading to cell death .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as protein tyrosine phosphatases (PTP1B), which play a role in signaling pathways associated with cancer progression .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in Compound 8c or 3-methoxyphenyl in 342594-57-4 ).
- Heterocyclic Modifications : The thiazol-2-yl group is critical for target engagement, as seen in Necrostatin-34 and Compound 2c . Replacing it with bulkier groups (e.g., nitrobenzothiazole in Compound 8c ) improves potency but may reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
